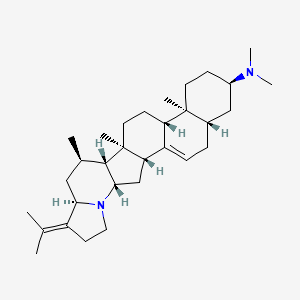

Plakinamine I

Description

Significance of Marine Natural Products in Drug Discovery and Chemical Biology

The world's oceans harbor an immense biodiversity, representing a prolific source of structurally novel and biologically active compounds. researchgate.netnih.gov Marine natural products (MNPs) are chemical compounds produced by marine organisms such as sponges, corals, tunicates, and microorganisms. rsc.orgmdpi.com These organisms thrive in diverse and often harsh environments, leading to the evolution of unique biochemical pathways that produce complex and potent metabolites. nih.govresearchgate.net

These natural products are of paramount importance to drug discovery and chemical biology. taylorandfrancis.comnih.gov Their chemical diversity is a key asset, providing scaffolds that are often absent in terrestrial natural products or synthetic compound libraries. nih.gov Many MNPs exhibit potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgresearchgate.net As a result, the marine environment is considered a crucial frontier for the discovery of new therapeutic agents to combat a range of human diseases, including drug-resistant infections and cancer. rsc.orgnih.gov Several marine-derived drugs have successfully reached the market, validating the therapeutic potential of these natural sources.

Overview of Steroidal Alkaloids from Marine Organisms

Steroidal alkaloids are a specialized class of natural products characterized by a steroid nucleus with an incorporated nitrogen atom, either within the ring system or in a side chain. researchgate.net While they are found in some plants and amphibians, marine organisms, particularly sponges, are a rich source of structurally unique steroidal alkaloids. nih.govresearchgate.net

These marine-derived compounds often possess complex, polycyclic, and nitrogen-rich frameworks not commonly seen in their terrestrial counterparts. nih.gov Their structural intricacy is matched by their significant biological activities, which include potent cytotoxic and antimalarial effects. nih.gov The unique structures and potent bioactivities of marine steroidal alkaloids have made them attractive targets for drug discovery, inspiring the design of new therapeutic candidates. nih.gov

Historical Discovery and Classification of the Plakinamine Class

The plakinamines are a prominent family of marine steroidal alkaloids first isolated from sponges of the Plakina genus. mdpi.comnih.gov Subsequent research has shown that sponges of the genus Corticium are also a prolific source of these compounds. nih.govnih.gov

Chemically, plakinamines are classified as modified steroidal alkaloids. researchgate.net Their defining structural characteristic is a steroid core that typically features a nitrogen substitution at the C-3 position of the A-ring and a distinctive nitrogen-containing side chain attached at C-17. researchgate.net The class exhibits considerable structural diversity, particularly in the architecture of the side chain, which can range from simple acyclic chains to complex, cyclized amine functionalities. mdpi.comnih.gov This structural variety gives rise to a range of biological activities, making the plakinamine class a subject of ongoing research.

A notable discovery within this class was the isolation of Plakinamine I from a South Pacific marine sponge, Corticium sp., by Zampella and colleagues. nih.gov It is important to note that the name "this compound" has been attributed to two structurally distinct compounds in scientific literature, a point of potential confusion that underscores the complexity of natural product classification. nih.gov

Unique Structural Features of this compound within the Alkaloid Family

This compound, as isolated and characterized by Zampella's group, is distinguished by several unique structural features that set it apart from many other members of the plakinamine family. nih.gov Its planar structure was determined to be a 19-acetoxy-3α-amino steroid. nih.gov

The majority of plakinamines, such as the archetypal Plakinamine A, feature a complex, cyclized amine functionality in their side chain. In contrast, other members like Plakinamines L, M, and P are characterized by having an acyclic (non-cyclic) side chain, which is a less common feature for this class. mdpi.comnih.gov

The structure of this compound reported by Zampella et al. is particularly noteworthy for its acetoxy group at the C-19 position, a feature not commonly observed in this alkaloid family. nih.gov Another distinct structure also referred to as this compound in the literature is described as containing a substituted pyrrolidine (B122466) ring where the nitrogen atom forms an additional fused piperidine (B6355638) ring system. researchgate.net This highlights the structural divergence within compounds sharing the same name and emphasizes the specific chemistry of each isolated molecule.

Below is a table summarizing key structural differences between selected plakinamines, illustrating the unique position of this compound.

| Feature | Plakinamine A | Plakinamine L | This compound (Zampella et al.) |

| Side Chain | Cyclized (pyrrolidine-based) | Acyclic | Not specified as cyclic or acyclic in the primary description |

| C-3 Substitution | Amino Group | Amino Group | 3α-Amino Group |

| Other Key Features | Standard steroidal core | Unprecedented acyclic side chain | 19-acetoxy group |

Structure

3D Structure

Properties

Molecular Formula |

C31H50N2 |

|---|---|

Molecular Weight |

450.7 g/mol |

IUPAC Name |

(1R,5S,7R,10S,11R,14S,15R,16R,18R,23S)-N,N,10,14,16-pentamethyl-19-propan-2-ylidene-22-azahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracos-2-en-7-amine |

InChI |

InChI=1S/C31H50N2/c1-19(2)23-12-15-33-27(23)16-20(3)29-28(33)18-26-24-9-8-21-17-22(32(6)7)10-13-30(21,4)25(24)11-14-31(26,29)5/h9,20-22,25-29H,8,10-18H2,1-7H3/t20-,21+,22-,25+,26+,27-,28+,29+,30+,31+/m1/s1 |

InChI Key |

DDLGAIMIRZSOGX-AEMRNUKGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C(=C(C)C)CCN2[C@@H]3[C@H]1[C@]4(CC[C@H]5C(=CC[C@@H]6[C@@]5(CC[C@H](C6)N(C)C)C)[C@@H]4C3)C |

Canonical SMILES |

CC1CC2C(=C(C)C)CCN2C3C1C4(CCC5C(=CCC6C5(CCC(C6)N(C)C)C)C4C3)C |

Synonyms |

plakinamine I |

Origin of Product |

United States |

Isolation and Elucidation of Plakinamine I

Bioprospecting and Identification of Source Organisms

The discovery of Plakinamine I is a direct result of bioprospecting efforts focused on marine invertebrates, particularly sponges, which are known to produce a diverse array of secondary metabolites as a defense mechanism.

Marine Sponge Genera Associated with Plakinamine Production

This compound has been isolated from marine sponges belonging to the genera Corticium and Plakina. These sponges are known for producing a variety of steroidal alkaloids, with this compound being one of the notable examples. Species within these genera, such as Corticium sp. and Plakina sp., have been identified as producers of this compound nih.gov. The production of such alkaloids is believed to be a chemical defense strategy in their natural habitat nih.gov.

Geographical and Ecological Context of Collection

The collection of marine sponges harboring this compound has occurred in various geographically distinct and ecologically diverse locations. These collection sites are crucial for understanding the environmental factors that may influence the production of such specialized metabolites.

| Genus | Species | Location of Collection | Depth | Ecological Notes |

| Corticium | sp. | South Pacific, Vanuatu | 12-18 meters | Found on underwater substrates in nutrient-poor environments. |

| Corticium | niger | Boracay Island, Philippines | 15-30 meters | Inhabits coastal waters. |

| Corticium | sp. | Sulawesi, Indonesia | 20 meters | Collected by scuba diving. |

| Corticium | sp. | Apra Harbor, Guam | 5-15 meters | Found in a harbor environment. |

| Corticium | sp. | Salary, south-west Madagascar | 15 meters | Encrusting species. researchgate.net |

| Plakina | n. sp | Crooked Island, Bahamas | 93 meters | Deep-water sponge with a bulbous to globular morphology. nih.gov |

Methodologies for Extraction and Purification from Biological Matrices

The isolation of this compound from the source sponges involves a multi-step process that begins with extraction and is followed by various purification techniques to yield the pure compound.

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves the extraction of the sponge material using organic solvents. The collected sponge specimens are typically frozen immediately after collection to preserve their chemical integrity nih.gov. The frozen sponge material is then exhaustively extracted to separate the organic compounds from the biological matrix.

Commonly employed solvent systems for the extraction of plakinamine-related compounds include:

Methanol (B129727) (MeOH) : Often used for the initial extraction of the wet or freeze-dried sponge material nih.gov.

Methanol/Water (MeOH/H₂O) mixtures : Used in varying ratios, such as 3:1, for extraction nih.gov.

Chloroform/Methanol (CHCl₃/MeOH) : A 1:1 mixture is also utilized for exhaustive extraction researchgate.net.

Accelerated Solvent Extraction (ASE) : This technique employs a series of solvents with increasing polarity, such as heptane, ethyl acetate (B1210297)/ethanol, ethanol, and methanol/water, to systematically extract compounds nih.gov.

Following the initial extraction, a liquid-liquid partition is often performed to separate compounds based on their polarity. For instance, the crude extract may be partitioned between different immiscible solvents to obtain fractions enriched with alkaloids like this compound researchgate.net.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a critical strategy employed to isolate bioactive compounds, including those with potential therapeutic applications. This approach involves testing the biological activity of different fractions of the extract to guide the purification process toward the active constituents. While specific bioassays guiding the isolation of this compound are not extensively detailed in the provided search results, the isolation of other plakinamines has been guided by assays for activities such as cytotoxicity and inhibition of Mycobacterium tuberculosis nih.govacs.org. For example, in the isolation of Plakinamine M from Corticium sp., fractions were tested for their inhibitory activity against Mycobacterium tuberculosis, and the active fractions were further purified nih.gov.

Advanced Chromatographic Separation Techniques

Following initial extraction and fractionation, a series of chromatographic techniques are employed to purify this compound from the enriched fractions. The choice and sequence of these techniques are crucial for obtaining the compound in high purity.

Common Chromatographic Methods:

Flash Chromatography : This technique is often used for the initial separation of the crude extract or its fractions. For instance, C18 flash chromatography with a stepped gradient of aqueous methanol has been used in the purification of related plakinamines nih.gov.

Sephadex LH-20 Chromatography : This size-exclusion chromatography is used to separate compounds based on their molecular size and is particularly effective for removing pigments and other high molecular weight impurities. A common solvent system for Sephadex LH-20 is a mixture of n-hexane/chloroform/methanol researchgate.net.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique essential for the final purification of this compound. Reversed-phase HPLC with a C18 column is commonly employed. A linear gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is a typical mobile phase used to achieve fine separation nih.gov.

Table of Chromatographic Techniques Used in Plakinamine Isolation Workflows:

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Flash Chromatography | C18 | Stepped gradient of aqueous Methanol | Initial fractionation |

| Sephadex LH-20 | Sephadex LH-20 | n-hexane/CHCl₃/MeOH (2:1:1) | Size-exclusion separation |

| HPLC | C18 | Linear gradient of CH₃CN/H₂O with 0.1% TFA | Final purification |

The planar structure of the isolated this compound is then determined through extensive analysis of spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Advanced Spectroscopic Techniques for Structural Characterization

The structural elucidation of complex marine natural products like this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. The combination of mass spectrometry and nuclear magnetic resonance spectroscopy is fundamental to piecing together the molecular puzzle, while chiroptical methods offer insight into the compound's stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar and Relative Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules like this compound in solution. mmu.ac.uk This technique allows for the detailed mapping of the carbon and proton framework, establishing the atom-to-atom connectivity (planar structure) and the relative orientation of atoms in space (relative stereochemistry). wordpress.com

The process begins with one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR. The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. researchgate.net For the plakinamine class of steroidal alkaloids, characteristic signals in the ¹H NMR spectrum include those for angular methyl groups, which are indicative of the steroidal core. nih.govnih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Key experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of spin systems and the assembly of molecular fragments. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping out C-H bonds. nih.govnih.gov

For this compound, the planar structure was determined through the comprehensive interpretation of such NMR data. nih.gov Once the planar structure is established, the relative configuration of the stereogenic centers is deduced. This is accomplished using through-space correlations observed in a Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum, which identify protons that are close to each other in space. nih.govresearchgate.net Additionally, the magnitude of coupling constants (J-values) between protons can provide valuable information about their dihedral angles and, consequently, their relative stereochemical arrangement. nih.gov

Table 1: Representative NMR Spectroscopic Data for a Plakinamine Analog (Plakinamine M in CD₃OD) nih.gov

| Position | δC (ppm), Type | δH (ppm), multiplicity (J in Hz) | Key HMBC Correlations | Key ROESY/NOESY Correlations |

| 3 | 68.0, CH | 3.26, m | H-2, H-4 | H-3 / H-5, H-3 / H-19 |

| 5 | 48.1, CH | 1.95, m | H-4, H-6, H-10, H-19 | H-5 / H-3, H-5 / H-9 |

| 7 | 120.2, CH | 5.20, d (3.6) | H-5, H-6, H-9, H-14 | H-7 / H-6 |

| 18 | 12.4, CH₃ | 0.59, s | C-12, C-13, C-14, C-17 | H-18 / H-20, H-18 / H-12 |

| 19 | 19.5, CH₃ | 0.91, s | C-1, C-5, C-9, C-10 | H-19 / H-1, H-19 / H-3 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used in the early stages of structure elucidation to determine the elemental composition of a molecule with high accuracy. nih.govmdpi.com For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to establish its molecular formula. nih.gov

Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between ions that might have the same nominal mass but different atomic compositions (e.g., CO, N₂, and C₂H₄). benthamopen.com The molecular formula provides the total count of each type of atom in the molecule, which is essential for calculating the degrees of unsaturation (the total number of rings and double/triple bonds). This information is fundamental for corroborating and guiding the interpretation of NMR data. researchgate.netnih.gov

In addition to providing the molecular formula, mass spectrometry can offer structural information through fragmentation analysis. mdpi.com In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation patterns can reveal the presence of specific substructures and provide clues about the connectivity of the molecule, complementing the data obtained from NMR spectroscopy. benthamopen.commdpi.com

Table 2: Application of HRMS in Plakinamine Characterization

| Technique | Information Obtained | Significance in Structural Elucidation |

| HRESIMS | Precise mass measurement of the molecular ion | Determines a unique molecular formula (e.g., C₃₃H₅₈N₂O for Plakinamine M). nih.gov |

| HRESIMS | Isotope pattern analysis | Confirms the elemental composition suggested by the accurate mass. |

| MS/MS | Fragmentation patterns | Provides evidence for specific structural motifs and connectivity within the molecule. |

Optical Rotation and Other Chiroptical Methods for Stereochemical Inference

While NMR can define the relative stereochemistry of a molecule, it cannot typically determine its absolute configuration (the actual right- or left-handedness of the chiral centers). Chiroptical methods, which measure the differential interaction of a molecule with polarized light, are used for this purpose.

Optical Rotation is the most fundamental of these techniques. wikipedia.org A compound that is chiral, or "optically active," will rotate the plane of plane-polarized light. pressbooks.pub The measurement is performed using a polarimeter. wikipedia.org The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counterclockwise rotation. pressbooks.pub The magnitude of the rotation is reported as the specific rotation [α], which is a characteristic physical property for any given chiral compound under standard conditions of temperature, solvent, concentration, and light wavelength (typically the D-line of a sodium lamp, 589 nm). pressbooks.pubyoutube.com Measuring the specific rotation is a standard procedure for newly isolated natural products like this compound to confirm their chirality. nih.gov

Other Chiroptical Methods provide more detailed stereochemical information.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov CD spectroscopy is particularly useful for determining the absolute configuration of molecules containing chromophores (light-absorbing groups). The exciton chirality method, a specific application of CD, can be used to determine the absolute configuration of molecules with multiple interacting chromophores. This method was successfully used to determine the absolute stereochemistry of cortistatin J, a steroidal alkaloid structurally related to the plakinamines. nih.gov

Optical Rotatory Dispersion (ORD): This method measures the change in optical rotation as a function of the wavelength of light. nih.gov Both CD and ORD spectra, often complex, can be compared with spectra predicted by computational calculations for different possible absolute configurations, allowing for a definitive assignment.

These chiroptical techniques are indispensable for providing the final piece of the structural puzzle—the absolute configuration—which is critical for understanding the biological activity of complex molecules like this compound.

Synthetic Methodologies and Chemical Derivatization of Plakinamine I and Analogues

Total Synthesis Approaches for the Plakinamine Skeletal Framework

The total synthesis of plakinamines is a complex undertaking due to the dense stereochemistry and the presence of multiple nitrogen-containing functional groups. researchgate.net Researchers have approached this challenge by developing various strategies to construct the characteristic steroidal framework and append the unique side chains.

Plakinamine I possesses a particularly intricate structure, featuring a fused piperidine (B6355638) ring system in its side chain, which is unique among the plakinamine family. researchgate.netontosight.ai This complex heterocyclic system, coupled with the numerous stereocenters throughout the steroidal nucleus, presents significant hurdles for stereoselective synthesis. nih.govnih.gov The key challenges include:

Construction of the Fused Piperidine Ring: The formation of the additional piperidine ring fused to the pyrrolidine (B122466) in the side chain requires precise control of cyclization reactions to achieve the correct ring fusion and stereochemistry. researchgate.net

Control of Stereocenters: The molecule contains multiple contiguous stereocenters, and achieving the correct relative and absolute stereochemistry is a formidable task that demands highly selective reactions. nih.govorganic-chemistry.org

The development of synthetic routes that can address these challenges efficiently remains an active area of research. researchgate.net

While a total synthesis of this compound has yet to be reported, successful syntheses of other plakinamine alkaloids have provided valuable insights and strategies that could be adapted. For instance, the first total synthesis of Plakinamine B was achieved in seven steps. infona.pl Key steps in this synthesis included an aldol (B89426) reaction to attach a vinylpyridine side chain, a chemoselective reduction of a pyridinium (B92312) salt to a vinyl tetrahydropyridine (B1245486), and the introduction of the 3α-methylamino group via a Mitsunobu reaction. infona.pl

Similarly, the first total synthesis of Plakinamine G was accomplished in a concise five-step, protecting-group-free sequence starting from ergosterol. ulaval.ca This approach utilized an azido (B1232118) group as a masked amine and employed a method for constructing the (Z)-γ-alkylidene-γ-lactam side chain. ulaval.ca

These syntheses demonstrate effective strategies for:

Building the nitrogenous side chains.

Introducing nitrogen functionality onto the steroid A-ring.

Controlling stereochemistry at key positions.

| Plakinamine Analogue | Key Synthetic Strategy | Reference |

| Plakinamine B | Aldol reaction, chemoselective pyridinium reduction, Mitsunobu reaction | infona.pl |

| Plakinamine G | Protecting-group-free synthesis, use of azido group as masked amine, (Z)-γ-alkylidene-γ-lactam formation | ulaval.ca |

These approaches provide a foundation for the eventual total synthesis of this compound and other complex members of the family.

Semisynthetic Modifications and Derivatization Studies

Semisynthesis, starting from naturally isolated plakinamines or related steroidal precursors, offers a more direct route to new derivatives for biological evaluation. researchgate.net Studies have shown that modifications at various positions of the plakinamine scaffold can significantly impact bioactivity.

For example, the acetylation of the 4β-hydroxy group in 3-epi-plakinamine A to yield N-acetyl-4β-hydroxy-3-epi-plakinamine A has been reported. rsc.org Additionally, semisynthetic derivatives of other steroidal alkaloids have been created through modifications like acetylation and methylation, although in some cases, these changes led to a loss of activity. semanticscholar.org These studies highlight the sensitivity of the structure-activity relationship to even minor chemical changes.

Rational Design and Synthesis of Plakinamine Analogues for Enhanced Bioactivity

The rational design of plakinamine analogues aims to leverage structure-activity relationship (SAR) data to create new compounds with improved potency, selectivity, or pharmacokinetic properties. vulcanchem.comnih.gov Analysis of the plakinamine family has revealed several key structural features that influence their biological effects:

Side Chain Structure: The nature of the side chain at C-17 is a critical determinant of cytotoxicity. nih.gov Plakinamines with a saturated pyrrolidine ring in their side chain generally show greater cytotoxic activity than those with a tetrahydropyridine ring. vulcanchem.com Interestingly, this compound, with its unique fused piperidine side chain, displayed only modest activity compared to analogues like Plakinamines J, N, and O which have a substituted pyrrolidine ring. nih.gov This suggests that the steric bulk or conformation of the fused ring system in this compound may be less optimal for cytotoxic activity. nih.gov

Substitution on the A-Ring: The presence and configuration of substituents on the A-ring, such as the dimethylamino group at C-3, are known to influence the activity profile. vulcanchem.commdpi.com

C-4 Substitution: The presence of an acetate (B1210297) group at the C-4 position, as seen in Plakinamine K and O, has been associated with increased cytotoxic activity. vulcanchem.com

Computational modeling and high-throughput screening are increasingly used to guide the design of new analogues. ontosight.ai By combining insights from SAR studies with synthetic strategies, researchers aim to develop novel plakinamine-based compounds as potential therapeutic leads. researchgate.netscispace.com

Biological Activities and Preclinical Efficacy of Plakinamine I

Broad-Spectrum Bioactivities of Plakinamines

Plakinamines are a class of polycyclic steroidal alkaloids derived from marine sponges, particularly those of the genus Corticium. nih.gov These natural products are renowned for their structural diversity and potent pharmacological activities. nih.gov The plakinamine family of compounds demonstrates a wide range of biological activities, including significant cytotoxic and antimalarial effects. nih.gov Research into these marine-derived compounds has highlighted their potential as templates for new therapeutic agents, driven by their unique and complex chemical structures that are not commonly found in terrestrial organisms. nih.gov The broad-spectrum bioactivities associated with the plakinamine class also include anti-inflammatory, antimicrobial, and antiviral effects, positioning them as compounds of significant interest in drug discovery. nih.govresearchgate.net

Anticancer and Cytotoxic Activities

The cytotoxic potential of plakinamines has been evaluated against various human cancer cell lines. Plakinamine I, specifically, was assessed for its growth inhibition capabilities against the National Cancer Institute (NCI) 60 cell line panel. nih.gov In this comprehensive screening, this compound displayed only modest antiproliferative activity. nih.gov

This contrasts with the potent cytotoxicity exhibited by other members of the plakinamine family that were tested alongside it. For instance, Plakinamines N, O, and J showed significant inhibitory effects against all of the colon cell lines within the NCI-60 screen and demonstrated potent cytotoxicity against the full panel of 60 cell lines. researchgate.netnih.gov The difference in activity is believed to be related to structural variations in the steroidal side chain. nih.gov this compound possesses a fused piperidine (B6355638) ring system, whereas the more potent analogs feature a substituted pyrrolidine (B122466) ring. nih.gov

| Compound | Mean GI50 (μM) | Observed Activity |

|---|---|---|

| Plakinamine J | 1.4 | Potent |

| Plakinamine O | 2.4 | Potent |

| Plakinamine N | 11.5 | Potent |

| This compound | Modest Activity (Value not specified) | Modest |

In contrast, this compound's modest activity across the panel suggests a different and less potent selectivity profile. nih.gov The structural feature of a fused piperidine ring in this compound, as opposed to the substituted pyrrolidine ring in the more active compounds, has been speculated to be a key factor influencing its cytotoxic potency and, consequently, its selectivity profile. nih.gov While a cell line-dependent cytotoxicity profile has been noted for other plakinamines, such as Plakinamine G and Plakinamine H showing selectivity towards rat glioma and murine monocyte/macrophage cell lines respectively, the specific selectivity of this compound appears to be characterized by a general lack of high potency. nih.gov

Antimalarial Activity

The plakinamine class of marine-derived steroidal alkaloids has been identified as having promising antimalarial potential, which is a significant area of pharmacological research for this compound family. nih.gov

While the plakinamine class of compounds is generally recognized for its antimalarial properties, specific data detailing the efficacy of this compound against Plasmodium falciparum are not extensively documented in the available literature. nih.gov

Similar to its activity against P. falciparum, specific research findings on the efficacy of this compound against the rodent malaria parasite Plasmodium berghei, a common model in antimalarial studies, are not detailed in the reviewed sources. nih.govresearchgate.net

Antimycobacterial and Antibacterial Activities

This compound and its analogs, belonging to a class of steroidal alkaloids primarily isolated from marine sponges, have demonstrated significant potential as antimicrobial agents. nih.govnih.gov Research has particularly focused on their efficacy against various mycobacterial species, including the primary causative agent of tuberculosis.

The plakinamine family of compounds has shown notable bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis). One of the most studied analogs, Plakinamine P, exhibits potent inhibition of M. tuberculosis growth with a minimum inhibitory concentration (MIC) of 1.8 µg/mL. nih.gov This activity is superior to other related compounds like Plakinamine L and Plakinamine M, which have MICs against M. tuberculosis of 3.6 µg/mL and 15.8 µg/mL, respectively. nih.govnih.gov

The bactericidal nature of Plakinamine P has been confirmed through colony-forming unit (CFU) enumeration, which demonstrated 90% bacterial killing at a concentration of 3.1 µg/mL. nih.gov At higher concentrations of 12.5 and 50 µg/mL, the compound led to the complete sterilization of the M. tuberculosis culture. nih.gov This strong bactericidal effect highlights the potential of the plakinamine scaffold in the development of new treatments for tuberculosis. nih.govnih.gov

**Table 1: Bactericidal Activity of Plakinamine Analogs against *Mycobacterium tuberculosis***

| Compound | MIC (µg/mL) | Bactericidal Concentration (µg/mL) |

|---|---|---|

| Plakinamine P | 1.8 nih.gov | 3.1 (90% killing) nih.gov |

| Plakinamine L | 3.6 nih.gov | Not Reported |

| Plakinamine M | 15.8 nih.gov | Not Reported |

Beyond its potent effects on M. tuberculosis, Plakinamine P has been tested against a panel of other clinically relevant mycobacterial species, including several non-tuberculous mycobacteria (NTM). nih.gov While it is most potent against M. tuberculosis, it exhibits moderate activity against both slow-growing and rapid-growing NTMs. nih.govresearchgate.net These NTMs, such as Mycobacterium abscessus and members of the Mycobacterium avium complex, are known to cause chronic infections, particularly in individuals with compromised immune systems. nih.gov

The activity of Plakinamine P against these opportunistic pathogens suggests a broader spectrum of antimycobacterial efficacy. nih.gov The compound was active against all mycobacterial species tested in one study, with MIC values ranging from 1.8 µg/mL for M. tuberculosis to 57 µg/mL for M. intracellulare. nih.govresearchgate.net

Table 2: In Vitro Activity of Plakinamine P against Various Mycobacterial Species

| Mycobacterial Species | Growth Rate | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Slow-growing | 1.84 researchgate.net |

| Mycobacterium avium | Slow-growing | 27.28 researchgate.net |

| Mycobacterium intracellulare | Slow-growing | 49.53 - 57 nih.govresearchgate.net |

| Mycobacterium simiae | Slow-growing | 48.25 researchgate.net |

| Mycobacterium abscessus | Fast-growing | 22.16 researchgate.net |

| Mycobacterium massilliense | Fast-growing | 57.6 researchgate.net |

| Mycobacterium fortuitum | Fast-growing | 32.45 researchgate.net |

The antimicrobial spectrum of the plakinamine class appears to be relatively specific. Studies on Plakinamine L and Plakinamine M revealed that while they are active against M. tuberculosis, they show little to no activity against other common bacteria. nih.gov Specifically, they were found to be inactive against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov

Some weak activity was noted against the fungus Candida albicans, with only partial inhibition observed at a concentration of 50 μg/mL. nih.gov This suggests that the primary strength of this class of compounds lies in its antimycobacterial properties rather than broad-spectrum antibacterial or antifungal effects. nih.gov

Antiviral Activities (e.g., Anti-HIV)

The broader class of steroidal alkaloids from the marine sponge Corticium sp., which includes plakinamines, has been recognized for a range of bioactivities, including anti-HIV effects. nih.gov While detailed studies focusing specifically on this compound's anti-HIV mechanism are not extensively reported in the provided context, the general class of plakinamine compounds is noted for its antiviral potential. nih.gov This activity is part of a wider array of pharmacological properties that make marine-derived steroidal alkaloids a subject of interest in drug discovery. nih.govresearchgate.net

Other Reported Biological Effects (e.g., Anti-inflammatory)

In addition to antimicrobial and antiviral properties, some compounds within the plakinamine family have been reported to possess moderate anti-inflammatory activities. researchgate.net The unique and complex structures of plakinamines contribute to their diverse biological activities, which also include cytotoxic and antimalarial effects. nih.gov The anti-inflammatory potential further broadens the therapeutic prospects for this class of marine natural products. nih.govresearchgate.net

Mechanisms of Action and Molecular Target Identification

Cellular Mechanisms Underlying Cytotoxicity

The potent cytotoxic effects observed for the plakinamine class of alkaloids are mediated through fundamental cellular mechanisms that ultimately compromise the viability of cancer cells. nih.gov These compounds disrupt the normal cell cycle and trigger pathways leading to cell death, highlighting their potential as templates for new therapeutic agents. nih.gov The primary cellular activities identified are the inhibition of cell proliferation and the active induction of apoptosis. nih.gov

A key component of the cytotoxic profile of plakinamines is their ability to inhibit cell proliferation. nih.gov This action is fundamental to their potential as anticancer agents, as uncontrolled proliferation is a hallmark of cancer. By arresting the growth of tumor cells, these compounds can prevent the expansion of malignant cell populations. This anti-proliferative activity is a crucial aspect of the broader bioactivity of marine-derived natural products and is a primary mechanism through which their therapeutic effects are mediated. nih.gov

Beyond simply halting cell growth, plakinamines are known to actively induce apoptosis, or programmed cell death. nih.gov Apoptosis is a natural and essential process for removing damaged or unwanted cells from the body. Many cancer cells develop mechanisms to evade apoptosis, leading to their survival and proliferation.

The induction of apoptosis by bioactive compounds can occur through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress, leading to the release of signaling molecules like cytochrome c from the mitochondria. mayo.eduyoutube.com

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface. mayo.edu

Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. mayo.edumdpi.com These enzymes dismantle the cell in an orderly fashion, leading to its death and removal by phagocytic cells. youtube.com The ability of plakinamines to trigger this cellular self-destruction program is a significant contributor to their cytotoxic activity. nih.gov

Hypothesized Molecular Targets for Antimycobacterial Activity

Several members of the plakinamine family have demonstrated notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. While the exact molecular target of these compounds within the bacterium has not yet been definitively identified, their efficacy suggests they interfere with pathways essential for the pathogen's survival and persistence. nih.gov The unique steroidal structure of plakinamines provides a promising scaffold for the development of new antitubercular drugs. nih.gov

A primary hypothesized target for the antimycobacterial action of steroidal alkaloids like Plakinamine I is the cholesterol catabolism pathway in M. tuberculosis. During infection, the bacterium resides within host macrophages and utilizes host-derived cholesterol as a crucial source of carbon and energy for its long-term survival and persistence. nih.govnih.gov This metabolic pathway is critical for the pathogen, and its disruption has been identified as a promising strategy for new anti-tuberculosis therapies. nih.govnih.gov

Given that this compound is a steroidal alkaloid, it is plausible that its structure allows it to interact with and inhibit the enzymes involved in the breakdown of another sterol, cholesterol. Interrupting this pathway would deprive the bacterium of a vital nutrient source, leading to a bacteriostatic or bactericidal effect. The enzymes in this pathway, including several cytochrome P450s, are considered highly valuable targets for new drug development. nih.gov

Modulation of Specific Cell Signaling Pathways

Marine natural products are often characterized by their ability to modulate unique molecular signaling pathways that differ from those targeted by terrestrial compounds. nih.gov While the specific pathways modulated by this compound are still under investigation, its structural class provides clues to its potential targets. Other marine-derived steroidal alkaloids, such as veratramine and cyclopamine, are known modulators of the Hedgehog (Hh) signaling pathway. nih.gov

The Hedgehog pathway is a crucial signaling cascade that plays a vital role in embryonic development, tissue patterning, and cell proliferation. nih.gov Aberrant activation of this pathway is implicated in the development and progression of several types of human cancers. nih.gov Small molecules that inhibit the Hh pathway have emerged as valuable tools in oncology. nih.govrsc.org Based on the precedent set by other steroidal alkaloids, it is hypothesized that this compound may also exert its cytotoxic and anti-proliferative effects by interfering with key components of the Hedgehog signaling cascade.

Pharmacophore Mapping and Molecular Basis of Bioactivity

The biological activity of the plakinamine family is intrinsically linked to their complex, nitrogen-rich polycyclic structures. nih.gov Understanding the molecular basis of this activity involves identifying the key structural features—the pharmacophore—responsible for interacting with biological targets. Pharmacophore modeling and the analysis of structure-activity relationships (SARs) help to illuminate which parts of the molecule are essential for its effects. nih.govresearchgate.net

For the plakinamine class, key pharmacophoric features contributing to their bioactivity have been identified through comparative studies of different analogues. These features often include:

The specific stereochemistry of the steroidal core.

The nature and orientation of the nitrogen-containing side chains.

The presence and position of functional groups, such as hydroxyls or ketones, on the steroid nucleus.

By analyzing how variations in these structural elements affect cytotoxicity or antimicrobial activity, researchers can build a model of the essential features required for a biological response. This knowledge is critical for the rational design of new, more potent, and selective synthetic analogues for drug development. nih.gov

Biosynthetic Pathways of Plakinamines

Proposed Origin and Biogenetic Hypotheses for Marine Steroidal Alkaloids

The prevailing hypothesis posits that plakinamines, including Plakinamine I, originate from a common sterol precursor, likely of the ergostane type. This is supported by the structural similarities between the plakinamine core and known sterols. The biogenesis is thought to commence with a C27 or C29 sterol, which undergoes a series of modifications to introduce the characteristic nitrogen atoms and functional groups.

The proposed biosynthetic route likely involves several key transformations:

Modification of the Steroid Nucleus: The initial steps are presumed to involve enzymatic modifications of the sterol framework, such as oxidation, reduction, and hydroxylation, to create key intermediates.

Introduction of Nitrogen: A crucial step in the biosynthesis is the incorporation of nitrogen atoms. This is hypothesized to occur via transamination reactions, where an amino group from a donor molecule, such as an amino acid, is transferred to a keto-functionalized sterol intermediate. The nitrogen atom at the C-3 position of the A-ring is a common feature among plakinamines.

Side Chain Cyclization: The formation of the complex, nitrogen-containing side chain of this compound is another key biosynthetic event. This is likely to proceed through a series of intramolecular cyclization reactions, potentially involving Mannich-type condensations, to construct the requisite heterocyclic rings.

The structural diversity observed within the plakinamine family suggests a divergent biosynthetic pathway, where common intermediates are channeled through different enzymatic reactions to yield a variety of final products.

Table 1: Proposed Precursors and Key Intermediates in Plakinamine Biosynthesis

| Compound Type | Proposed Role | Key Structural Features |

| Ergosterol (or similar C27/C29 sterol) | Initial Precursor | Tetracyclic steroidal nucleus with a side chain |

| Keto-steroid Intermediates | Amination Substrates | Carbonyl groups at positions for nitrogen incorporation |

| Amino-steroid Intermediates | Precursors to side chain formation | Nitrogen-containing steroidal core |

| Acyclic Side Chain Intermediates | Precursors to cyclized side chains | Open-chain amino functionalized side chain |

Enzymatic Steps and Precursor Incorporations in Plakinamine Biosynthesis

Detailed experimental validation of the specific enzymatic steps involved in this compound biosynthesis is currently lacking in the scientific literature. The challenging nature of studying the biochemistry of marine sponges and their potential microbial symbionts has hindered the isolation and characterization of the requisite enzymes.

However, based on analogous biosynthetic pathways in other organisms, it is plausible that the following classes of enzymes are involved:

Cytochrome P450 Monooxygenases: These enzymes are frequently involved in the oxidation and hydroxylation of steroidal skeletons, which would be necessary to create the reactive sites for subsequent modifications.

Aminotransferases: These enzymes would catalyze the crucial step of introducing nitrogen atoms onto the sterol framework.

Reductases and Dehydrogenases: These enzymes would be responsible for modifying the oxidation states of various positions on the sterol nucleus and side chain.

Cyclases: Specific enzymes would be required to catalyze the intricate cyclization reactions that form the heterocyclic rings of the side chain.

To date, there have been no published precursor incorporation studies using isotopically labeled compounds to definitively trace the biosynthetic pathway of this compound. Such experiments would be invaluable in confirming the proposed sterol precursor and identifying key intermediates in the pathway.

Genetic and Metabolomic Studies on Producer Organisms to Elucidate Pathways

The true producer of plakinamines, whether the sponge itself or a symbiotic microorganism, remains an area of active investigation. Modern "omics" technologies, including genomics and metabolomics, offer powerful tools to address this question and to elucidate the biosynthetic pathways of these complex natural products.

While there have been numerous genomic and metabolomic studies of marine sponges and their associated microbial communities, which have revealed a rich diversity of secondary metabolite biosynthetic gene clusters (BGCs), a specific BGC responsible for plakinamine biosynthesis has not yet been identified. The identification of such a gene cluster would provide a genetic blueprint for the biosynthetic pathway, allowing for the functional characterization of the involved enzymes and potentially enabling the heterologous expression of the pathway in a more tractable host organism for sustainable production.

Metabolomic fingerprinting of Corticium and Plakortis sponges, the known sources of plakinamines, could help to identify potential biosynthetic intermediates by correlating the presence of specific metabolites with the production of the final plakinamine products. However, such studies focused specifically on the elucidation of the plakinamine biosynthetic pathway are yet to be reported in detail. The application of these advanced analytical and genetic techniques holds the key to unlocking the remaining secrets of this compound biosynthesis.

Future Directions and Research Perspectives for Plakinamine I

Optimization of Synthetic Methodologies for Sustainable Supply and Analogue Generation

The complex polycyclic structure of plakinamines presents a considerable challenge to their chemical synthesis. nih.gov To date, the total synthesis of some plakinamine analogues, such as Plakinamine B, has been achieved, providing a foundational strategy for accessing these molecules. researchgate.net However, these multi-step syntheses are often low-yielding and not amenable to large-scale production, which is a significant bottleneck for preclinical and clinical development.

Future efforts will likely focus on developing more efficient and scalable synthetic routes. Key areas for optimization include:

Stereoselective Reactions: Developing highly stereoselective methods to control the intricate stereochemistry of the steroidal core and its substituents, which is crucial for biological activity.

Catalytic Methods: Employing novel catalytic systems to streamline key bond-forming reactions, reducing the number of steps and improving atom economy.

A sustainable and robust synthetic platform is not only essential for a reliable supply of Plakinamine I but also crucial for the generation of a diverse library of analogues. By systematically modifying the steroidal backbone and the side-chain functionalities, researchers can explore the structure-activity relationships (SAR) and optimize the therapeutic properties of the lead compound.

| Synthetic Strategy | Objective | Potential Impact |

| Convergent Synthesis | Increase overall yield and efficiency | Facilitate large-scale production for clinical studies |

| Stereoselective Reactions | Precise control of molecular architecture | Enhance biological activity and reduce off-target effects |

| Catalytic Methods | Reduce synthetic steps and waste | Improve sustainability and cost-effectiveness of production |

| Analogue Generation | Explore Structure-Activity Relationships (SAR) | Develop derivatives with improved potency, selectivity, and pharmacokinetic profiles |

In-depth Mechanistic Studies and Validation of Molecular Targets

While this compound and its congeners have exhibited promising cytotoxic, antimalarial, and anti-mycobacterial activities, their precise molecular mechanisms of action remain largely unelucidated. nih.govnih.gov For instance, with the related compound Plakinamine P, which shows bactericidal activity against Mycobacterium tuberculosis, future research is needed to identify its specific molecular target to understand pathways essential for the pathogen's survival. nih.gov

A critical future direction is the comprehensive investigation into how this compound exerts its biological effects at a molecular level. This will involve a multi-pronged approach:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that this compound interacts with.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to validate these interactions and understand how they lead to the observed biological outcomes, such as cell cycle arrest, apoptosis, or inhibition of microbial growth. nih.gov

Pathway Analysis: Investigating the downstream signaling pathways affected by this compound to gain a holistic understanding of its cellular impact.

The validation of molecular targets is paramount for rational drug development, as it provides a basis for designing more selective and potent analogues and can help in predicting potential off-target effects.

Exploration of Novel Therapeutic Applications and Disease Models

The documented broad-spectrum bioactivities of the plakinamine family suggest that their therapeutic potential may extend beyond their initially identified effects. nih.gov Plakinamines have demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties, opening up avenues for new therapeutic applications. nih.govresearchgate.net For example, certain plakinamines have shown selective cytotoxic activity against human colon carcinoma cell lines, indicating a potential application in oncology. researchgate.netacs.org

Future research should systematically explore the efficacy of this compound in a wider range of disease models:

Oncology: Evaluating the anti-cancer activity of this compound against a diverse panel of cancer cell lines and in various animal models of cancer to identify specific cancer types that are most sensitive to its effects.

Infectious Diseases: Expanding the investigation of its antimicrobial properties against a broader range of pathogens, including drug-resistant strains of bacteria, viruses, and parasites.

Inflammatory Disorders: Investigating the anti-inflammatory potential of this compound in relevant in vitro and in vivo models of inflammatory diseases.

The exploration of novel therapeutic applications will be guided by the outcomes of mechanistic studies, which may reveal unexpected connections to various disease pathologies.

| Therapeutic Area | Potential Application of this compound | Research Focus |

| Oncology | Treatment of various cancers, particularly colon cancer | Efficacy studies in diverse cancer cell lines and animal models |

| Infectious Diseases | Combatting drug-resistant pathogens | Screening against a broad spectrum of bacteria, viruses, and parasites |

| Inflammatory Disorders | Management of chronic inflammatory conditions | Investigation in in vitro and in vivo models of inflammation |

Advanced Bioengineering and Biotechnological Approaches for Enhanced Production

Given the challenges associated with the chemical synthesis of this compound and the limited supply from its natural marine source, bioengineering and biotechnological approaches offer a promising alternative for sustainable production. nih.gov While the biosynthetic pathway of plakinamines is not yet fully characterized, a plausible pathway has been proposed for some analogues. researchgate.net

Future research in this area will likely involve:

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the genes and enzymes responsible for the biosynthesis of the plakinamine scaffold in the source organism or its symbiotic microbes. nih.govmdpi.com This can be achieved through genomic and transcriptomic analysis.

Metabolic Engineering: Transferring the identified biosynthetic genes into a heterologous host, such as yeast or bacteria, that is more amenable to large-scale fermentation. The metabolic pathways of the host organism can then be engineered to enhance the production of this compound.

Synthetic Biology: Utilizing synthetic biology tools to construct novel biosynthetic pathways or optimize existing ones for the production of this compound and its analogues.

These advanced biotechnological methods could provide a scalable and environmentally friendly platform for the production of this compound, thereby overcoming a major hurdle in its clinical translation.

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process for this compound. nih.gov These in silico approaches can provide valuable insights into the interactions of this compound with its biological targets and guide the design of new, improved analogues.

Key computational strategies that can be employed include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of this compound analogues with their biological activity. mdpi.com QSAR models can be used to predict the activity of virtual compounds and prioritize them for synthesis.

Molecular Docking: Simulating the binding of this compound and its analogues to the three-dimensional structure of their molecular targets. This can help to understand the key interactions that govern binding affinity and selectivity.

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify those that are likely to bind to the target of this compound.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in complex with its target protein to gain a deeper understanding of the binding mechanism and the stability of the complex.

By integrating computational approaches with experimental studies, researchers can adopt a more rational and efficient approach to the design and optimization of this compound-based therapeutics.

Q & A

Q. What validated methods are recommended for isolating Plakinamine I from marine organisms?

Effective isolation involves sequential extraction and chromatography. Researchers typically employ solvent partitioning (e.g., dichloromethane/methanol) followed by high-performance liquid chromatography (HPLC) with reverse-phase columns for purification. Purity validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm compound integrity .

Q. How can the structural elucidation of this compound be systematically conducted?

Structural characterization requires a combination of spectroscopic techniques:

Q. What in vitro assays are commonly used for preliminary bioactivity screening of this compound?

Standard assays include:

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

Document solvent ratios, column parameters (e.g., flow rate, gradient), and temperature controls. Use internal standards during HPLC and validate reproducibility across multiple batches. Peer-reviewed protocols from marine natural product journals provide benchmark methodologies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions or compound purity. To address this:

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR workflows involve:

- Systematic derivatization of functional groups (e.g., amine, alkyl chains).

- In silico modeling (e.g., molecular docking to predict target binding).

- Pharmacokinetic profiling (e.g., metabolic stability in microsomal assays). Prioritize compounds with enhanced selectivity indices (IC50 ratios) over parent structures .

Q. What frameworks guide the integration of omics data to elucidate this compound’s mechanism of action?

Multi-omics approaches include:

Q. How should researchers design in vivo studies to validate this compound’s efficacy while minimizing ethical concerns?

Apply the PICOT framework :

- Population : Select clinically relevant animal models (e.g., xenograft mice for antitumor testing).

- Intervention : Define dosing regimens based on pharmacokinetic data.

- Comparison : Include standard therapeutics (e.g., cisplatin for cancer).

- Outcome : Use non-invasive biomarkers (e.g., bioluminescence imaging).

- Time : Establish endpoints aligned with 3R principles (Replacement, Reduction, Refinement) .

Methodological Considerations

- Data Reliability : Cross-validate findings using primary literature and avoid overreliance on secondary summaries. Use tools like PRISMA for systematic reviews .

- Experimental Design : Incorporate blinding and randomization in bioassays to reduce bias. Pre-register hypotheses via platforms like Open Science Framework .

- Ethical Compliance : Obtain institutional approval for marine sample collection (e.g., CITES permits) and adhere to Nagoya Protocol guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.